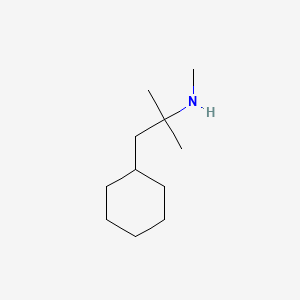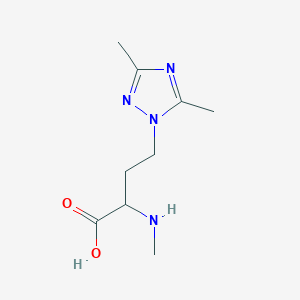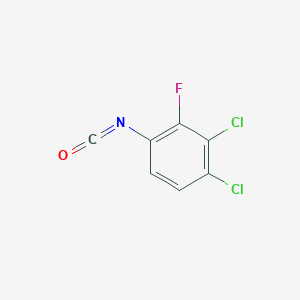
1,2-Dichloro-3-fluoro-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and isocyanate groups onto a benzene ring. One common method involves:
Chlorination: Benzene is first chlorinated to introduce chlorine atoms at the 1 and 2 positions.
Fluorination: The chlorinated benzene is then subjected to fluorination to introduce a fluorine atom at the 3 position.
Isocyanation: Finally, the compound undergoes isocyanation to introduce the isocyanate group at the 4 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination, fluorination, and isocyanation processes under controlled conditions to ensure high yield and purity. These processes often require specialized equipment and safety measures due to the reactive nature of the intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Amines and alcohols are common nucleophiles for addition reactions with the isocyanate group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions with amines can form urea derivatives.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isocyanate groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-fluoro-4-isocyanatobenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,4-Dichlorophenyl isocyanate: Similar structure but lacks the fluorine atom and has chlorine atoms at different positions.
4-Fluorobenzyl isocyanate: Contains a fluorine atom and an isocyanate group but lacks the chlorine atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms along with the isocyanate group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H2Cl2FNO |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
Clave InChI |
FRHRPCGCTXHSJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=C=O)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


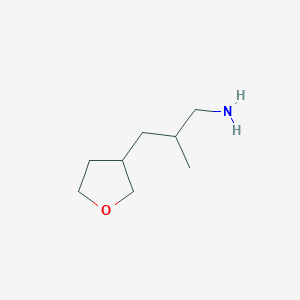
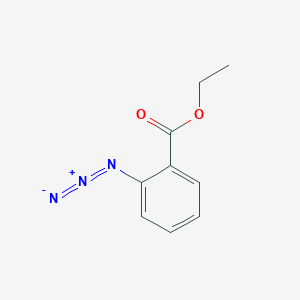
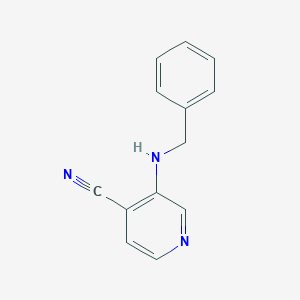
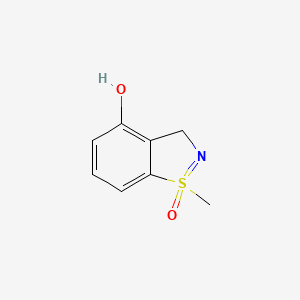
![3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13574304.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)

![3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
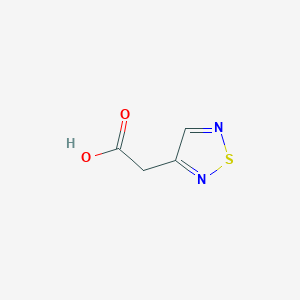
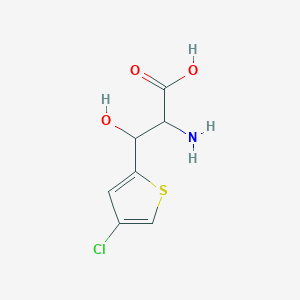
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
